(3-Methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-pyrazol-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-pyrazol-1-ylmethanone is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core with a phenyl group at the 1-position and a pyrazol-1-ylmethanone moiety at the 5-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of (3-Methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-pyrazol-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-c]pyrazole core, which can be achieved through the cyclization of appropriate precursors under specific conditions. The phenyl group is then introduced at the 1-position through electrophilic aromatic substitution reactions. Finally, the pyrazol-1-ylmethanone moiety is attached at the 5-position using condensation reactions with suitable reagents .
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, solvent-free reactions, and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
(3-Methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-pyrazol-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
(3-Methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-pyrazol-1-ylmethanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure allows for the design of molecules with specific pharmacological properties.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of (3-Methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-pyrazol-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
(3-Methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-pyrazol-1-ylmethanone can be compared with other similar compounds, such as:
Thienopyrazoles: These compounds share the thieno[2,3-c]pyrazole core but differ in the substituents attached to the core. The presence of different functional groups can significantly alter their chemical and biological properties.
Phenylpyrazoles: Compounds with a phenyl group attached to a pyrazole ring. These compounds are structurally similar but may have different reactivity and biological activities.
Pyrazolylmethanones: Compounds with a pyrazolylmethanone moiety.
Properties
IUPAC Name |
(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-pyrazol-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c1-11-13-10-14(15(21)19-9-5-8-17-19)22-16(13)20(18-11)12-6-3-2-4-7-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPITRYJLJHVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N3C=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350407 |
Source
|
Record name | (3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-pyrazol-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5248-70-4 |
Source
|
Record name | (3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-pyrazol-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.